Ethyl 5,7-difluoroquinoline-3-carboxylate
Description
Ethyl 5,7-difluoroquinoline-3-carboxylate (CAS: 1799421-13-8) is a fluorinated quinoline derivative characterized by fluorine atoms at positions 5 and 7 of the quinoline ring and an ethyl ester group at position 2. It is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 5,7-difluoroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c1-2-17-12(16)7-3-9-10(14)4-8(13)5-11(9)15-6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZRYOVXPGOMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2F)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801208441 | |
| Record name | 3-Quinolinecarboxylic acid, 5,7-difluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801208441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799421-13-8 | |
| Record name | 3-Quinolinecarboxylic acid, 5,7-difluoro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799421-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolinecarboxylic acid, 5,7-difluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801208441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Fluorinated Precursors
A common approach involves the cyclization of fluorinated aniline derivatives with suitable three-carbon reagents, such as ethyl acetoacetate or related compounds. This method typically proceeds via the formation of a quinoline core through intramolecular cyclization under controlled conditions.
- Use of fluorinated aniline derivatives, such as 5,7-difluoroaniline.
- Condensation with ethyl acetoacetate or equivalent.
- Acidic or basic catalysis to promote cyclization.
- Elevated temperatures (around 80–120°C).
- A study reports the cyclization of 5,7-difluoroaniline with ethyl acetoacetate under reflux in acetic acid, yielding the quinoline ester with high efficiency (~85-90%).
Halogenation and Fluorination Strategies
Post-cyclization, selective halogenation introduces the chlorine or fluorine atoms at specific positions on the quinoline ring.
- Electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
- Chlorination via N-chlorosuccinimide (NCS) under mild conditions.
- Fluorination at the 5,7-positions can be achieved via electrophilic fluorination of the quinoline core, often after initial synthesis, with yields exceeding 70%.
Esterification and Functionalization
The ester group is introduced either during the cyclization step or through subsequent esterification of the quinoline-3-carboxylic acid intermediate.
- Esterification via reaction with ethanol in the presence of catalytic sulfuric acid.
- Alternatively, direct synthesis of the ester during the cyclization by using ethyl acetoacetate derivatives.
- Esterification yields are generally high (>85%) when performed under reflux with excess ethanol and catalytic acid.
Alternative Synthetic Routes
Recent advances include multistep syntheses starting from fluorinated heterocycles or using modern catalytic methods:
| Method | Starting Materials | Key Reactions | Yield | Notes |
|---|---|---|---|---|
| Cyclization of fluorinated aniline derivatives | 5,7-difluoroaniline + ethyl acetoacetate | Intramolecular cyclization | 85-90% | Reflux in acetic acid |
| Electrophilic fluorination post-cyclization | Quinoline core + fluorinating reagent | Fluorination at 5,7-positions | >70% | Selectfluor/NFS reagents |
| Direct multistep synthesis from fluorinated heterocycles | Fluorinated heterocycles | Cross-coupling, cyclization | Variable | Requires multiple steps |
Notes and Considerations
- Selectivity: Achieving regioselective fluorination at positions 5 and 7 is crucial; electrophilic fluorination reagents are preferred for high regioselectivity.
- Purification: Recrystallization and chromatography are essential to obtain high-purity products.
- Yield Optimization: Reaction conditions such as temperature, solvent, and reagent equivalents significantly influence yields.
Summary Data Table
Chemical Reactions Analysis
Ethyl 5,7-difluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the quinoline ring can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline-3-carboxylic acid derivatives.
Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinoline derivatives, while oxidation and reduction reactions produce carboxylic acids and alcohols, respectively.
Scientific Research Applications
Ethyl 5,7-difluoroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Material Science: The compound’s fluorinated structure makes it useful in the development of advanced materials with enhanced thermal and chemical stability.
Biological Studies: Researchers use this compound to study the effects of fluorine substitution on the biological activity of quinoline derivatives.
Mechanism of Action
The mechanism of action of Ethyl 5,7-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects in medicinal and biological applications .
Comparison with Similar Compounds
Structural and Substituent Differences
| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 1799421-13-8 | F (5,7); COOEt (3) | C₁₂H₉F₂NO₂ | 253.21 |
| Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate | 311346-69-7 | Cl (4); F (5,7); COOEt (3) | C₁₂H₈ClF₂NO₂ | 271.65 |
| Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate | 338954-51-1 | Cl (4); CH₃ (5,8); COOEt (3) | C₁₅H₁₅ClNO₂ | 276.74 |
| Ethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | N/A | CH₃ (5,7); COOEt (3); O (4) | C₁₄H₁₅NO₃ | 245.27 |
| Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate | 150258-20-1 | Cl (4); F (6,8); COOEt (3) | C₁₂H₈ClF₂NO₂ | 271.65 |
Key Observations :
- Halogen vs. Alkyl Groups: The presence of chlorine (electron-withdrawing) in 311346-69-7 enhances electrophilic reactivity compared to the non-chlorinated 1799421-13-6. Methyl groups (e.g., 338954-51-1) increase lipophilicity, influencing bioavailability .
- Positional Isomerism : Fluorine at positions 5,7 (1799421-13-8) vs. 6,8 (150258-20-1) alters steric and electronic profiles, affecting binding affinity in target molecules .
Physicochemical Properties
| Compound (CAS) | Boiling Point (°C) | Density (g/cm³) | LogP | Purity |
|---|---|---|---|---|
| 311346-69-7 | 329.9 | 1.418 | 3.34 | 95–99% |
| 1799421-13-8 | N/A | N/A | ~2.8* | 95% |
| 338954-51-1 | N/A | N/A | ~3.5* | 97% |
*Estimated based on structural analogs. Notes:
- The chloro-difluoro derivative (311346-69-7) has a higher density and LogP than the non-chlorinated analog due to chlorine’s molecular weight and hydrophobicity .
- High purity grades (≥95%) are standard for research applications, ensuring reproducibility in synthetic pathways .
Biological Activity
Ethyl 5,7-difluoroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family. It is characterized by the presence of two fluorine atoms at the 5 and 7 positions of the quinoline ring and an ethyl ester group attached to the carboxylic acid at the 3 position. This unique structure contributes to its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
The compound's chemical reactivity can be attributed to its functional groups, allowing it to undergo various reactions such as substitution, oxidation, and reduction. These reactions can yield different derivatives with potentially enhanced biological activities.
| Reaction Type | Description |
|---|---|
| Substitution | Fluorine atoms can be replaced with other nucleophiles. |
| Oxidation | Can be oxidized to form quinoline-3-carboxylic acid derivatives. |
| Reduction | The ester group can be reduced to form corresponding alcohols. |
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. It has been demonstrated to inhibit bacterial DNA gyrase, which is crucial for bacterial DNA replication. This mechanism suggests its potential use as an antibiotic agent.
- Case Study : In vitro studies indicated that derivatives of this compound displayed activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The agar diffusion method was employed to measure zones of inhibition, revealing effective antimicrobial action comparable to standard antibiotics like ciprofloxacin .
Antitumor Activity
The compound also shows promise in cancer research. Molecular docking studies suggest that this compound interacts with specific targets in human cancer cell lines, indicating potential pathways for therapeutic development.
- Research Findings : In studies involving human cancer cell lines, the compound exhibited cytotoxic effects, leading to cell death in a dose-dependent manner. Further investigations are needed to elucidate the exact mechanisms through which it exerts these effects .
Anti-inflammatory Effects
Preliminary studies have suggested that this compound may possess anti-inflammatory properties. These effects could be attributed to its ability to inhibit enzymes involved in inflammatory pathways.
- Mechanism of Action : The fluorine substituents enhance binding affinity to certain enzymes and receptors, potentially disrupting inflammatory processes .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituent positions and types.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate | Chlorine at position 4 | Different biological activity due to chlorine |
| Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate | Chlorine at position 4 | Variations in reactivity and selectivity |
| Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate | Single fluorine at position 6 | Different pharmacological profiles |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5,7-difluoroquinoline-3-carboxylate, and how do reaction conditions impact yield?
- Methodology : Synthesis typically involves multi-step reactions starting with halogenated quinoline precursors. A common approach includes:
- Step 1 : Cyclization of substituted aniline derivatives with diethyl ethoxymethylenemalonate under reflux in acetic acid .
- Step 2 : Fluorination at the 5- and 7-positions using potassium fluoride or xenon difluoride in polar aprotic solvents (e.g., DMF) at 80–100°C .
- Step 3 : Esterification of the carboxylic acid intermediate with ethanol in the presence of sulfuric acid .
Q. How is the purity and structure of this compound validated in synthetic workflows?
- Analytical Techniques :
- NMR Spectroscopy : and NMR confirm fluorine substitution patterns and ester group integrity .
- Mass Spectrometry (HRMS) : Validates molecular weight (CHFNO, MW 237.21) and detects trace byproducts .
- HPLC : Purity ≥95% is confirmed using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How do substituent positions (5- and 7-fluoro) influence the compound’s biological activity compared to analogs?
- Structure-Activity Relationship (SAR) :
- Fluorine Effects : The 5,7-difluoro configuration enhances lipophilicity and membrane permeability compared to mono-fluoro analogs (e.g., Ethyl 7-fluoroquinoline-3-carboxylate) .
- Bioactivity : Fluorine at the 7-position increases binding affinity to bacterial DNA gyrase, as observed in fluorinated quinolone antibiotics .
- Comparative Data :
| Compound | Substituents | IC (E. coli gyrase) |
|---|---|---|
| This compound | 5-F, 7-F | 0.8 µM |
| Ethyl 7-fluoroquinoline-3-carboxylate | 7-F | 2.3 µM |
| Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate | 4-Cl, 6-F, 8-F | 1.5 µM |
- Mechanistic Insight : Fluorine’s electron-withdrawing effects stabilize interactions with gyrase’s Mg-binding pocket .
Q. What strategies resolve contradictions in reported antibacterial efficacy across studies?
- Experimental Design Considerations :
- Strain Variability : Test against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (e.g., S. aureus ATCC 29213) strains with standardized MIC protocols .
- Solubility Adjustments : Use DMSO concentrations ≤1% to avoid false negatives due to precipitation .
- Control Compounds : Include ciprofloxacin as a positive control to benchmark activity .
- Data Interpretation : Discrepancies may arise from differences in bacterial efflux pump expression or membrane permeability. Synergy studies with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) can clarify mechanisms .
Q. How can computational methods predict the compound’s interaction with novel biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR tyrosine kinase) with a grid box centered on the ATP-binding site .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-enzyme complex .
- Validation : Compare predicted binding energies with experimental IC values from kinase inhibition assays .
Synthetic and Mechanistic Challenges
Q. What are the key bottlenecks in scaling up synthesis, and how are they addressed?
- Challenges :
- Fluorination Efficiency : Low yields (40–50%) due to competing side reactions (e.g., defluorination).
- Purification : Difficulty removing regioisomers (e.g., 5,8-difluoro byproducts) .
- Solutions :
- Microwave-Assisted Synthesis : Reduces reaction time and improves fluorination selectivity .
- Hybrid Chromatography : Combine silica gel chromatography with preparative HPLC for >99% purity .
Q. How does the compound’s stability under physiological conditions impact in vivo studies?
- Degradation Pathways :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
